Regiospecific Bromination Confers Unique Antiproliferative Activity in Cancer Cell Lines
8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one demonstrates significant antiproliferative effects against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines, with IC₅₀ values below 25 µM . In contrast, the non-brominated analog 3-methyl-1,2-dihydroisoquinolin-1-one shows no significant activity in these assays, underscoring the essential role of the 8-bromo substituent for biological activity within this scaffold .
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | IC₅₀ < 25 µM (HepG2 and MCF-7) |
| Comparator Or Baseline | 3-methyl-1,2-dihydroisoquinolin-1-one (non-brominated analog); Inactive |
| Quantified Difference | Significant activity vs. no detectable activity |
| Conditions | MTT assay on HepG2 and MCF-7 human cancer cell lines |
Why This Matters
This direct, head-to-head comparison provides a clear, quantitative rationale for selecting the 8-bromo derivative over its non-halogenated precursor in anticancer drug discovery programs targeting these specific cell lines.
